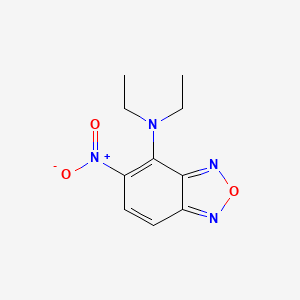![molecular formula C22H31N3O4S B4054725 N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide](/img/structure/B4054725.png)
N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide
Overview
Description
N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a cyclopentyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the Cyclopentyl Group: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with cyclopentyl acetic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Possible therapeutic applications due to its quinazolinone core, which is known for its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide is likely related to its ability to interact with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-2-(4-methoxyphenyl)acetamide
- N-Cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide is unique due to the combination of its quinazolinone core and the sulfanyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(3,3-diethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-3-28-20(29-4-2)13-14-25-21(27)17-11-7-8-12-18(17)24-22(25)30-15-19(26)23-16-9-5-6-10-16/h7-8,11-12,16,20H,3-6,9-10,13-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHICJUJSRXOQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3CCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chlorophenyl)methyl]-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide](/img/structure/B4054648.png)
![N-(4-methoxybenzyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4054656.png)



![4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(PROPAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4054690.png)

![N-(4-ACETAMIDOPHENYL)-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4054704.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B4054717.png)
![N-methyl-1-(4-methylpyridin-2-yl)-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)propan-2-amine](/img/structure/B4054732.png)


![2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B4054754.png)
![9-[(3,4-Difluorophenyl)methyl]-2-[(2-ethylsulfanylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B4054762.png)
